molecular formula C8H13N3O B1317242 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- CAS No. 88259-83-0

3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-

カタログ番号: B1317242
CAS番号: 88259-83-0
分子量: 167.21 g/mol
InChIキー: ZAABZDJGMWCFAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3(2H)-Pyridazinone is a heterocyclic scaffold with two nitrogen atoms at positions 1 and 2 of its six-membered ring. The compound 6-[(1-methylpropyl)amino]-3(2H)-pyridazinone features a secondary amine group (1-methylpropyl, or sec-butyl) at position 6 (Figure 1). This substitution distinguishes it from other derivatives, as the sec-butyl group introduces steric bulk and moderate hydrophobicity. Pyridazinones are pharmacologically versatile, with documented activities in anti-inflammatory, cardiovascular, and antimicrobial domains .

特性

IUPAC Name

3-(butan-2-ylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-6(2)9-7-4-5-8(12)11-10-7/h4-6H,3H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAABZDJGMWCFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533944
Record name 6-[(Butan-2-yl)amino]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88259-83-0
Record name 6-[(Butan-2-yl)amino]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

The synthesis of 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Amination Reaction:

    Alkylation: The final step involves the alkylation of the amino group with isobutyl halides under basic conditions to yield the desired compound.

Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

化学反応の分析

3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the pyridazinone ring to dihydropyridazinone derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Anticancer Activity

Numerous studies have demonstrated the potential anticancer effects of pyridazinone derivatives. For instance, compounds synthesized from pyridazinones have shown significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer. One study reported that specific pyridazinone derivatives exhibited GI50 values less than 2 µM against HL-60 (leukemia) and BT-549 (breast cancer) cell lines, indicating potent anticancer activity .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of pyridazinones are well-documented. Compounds such as ABT-963, a selective COX-2 inhibitor derived from pyridazinone, have shown high oral anti-inflammatory activity with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . Additionally, various derivatives have been reported to possess analgesic activity superior to common analgesics like acetaminophen .

Antimicrobial Activity

Pyridazinones also exhibit antimicrobial properties, making them candidates for developing new antibiotics. Recent studies have highlighted the effectiveness of certain pyridazinone derivatives against pathogenic strains of bacteria and fungi, suggesting their potential use in treating infections .

Antihypertensive Effects

Research has indicated that some pyridazinone derivatives can act as antihypertensive agents. For example, specific compounds were synthesized and evaluated for their blood pressure-lowering effects using non-invasive methods, showing promising results comparable to established antihypertensive medications .

Insecticides and Acaricides

In agricultural chemistry, pyridazinones are being explored as insecticides and acaricides due to their selective action against pests. Research has led to the development of new compounds that effectively control mite populations while minimizing harm to beneficial insects .

Herbicides

Pyridazinones are also investigated for their herbicidal properties. They can inhibit the growth of specific weed species without affecting crop plants, offering a potential solution for sustainable agriculture practices .

Case Studies

StudyApplicationFindings
Ahmad et al., 2014AnticancerIdentified several pyridazinone derivatives with GI50 < 2 µM against multiple cancer cell lines .
Abida et al., 2019Anti-inflammatoryReported that certain pyridazinone derivatives exhibited higher analgesic activity than aspirin without ulcerogenic effects .
Tiryaki et al., 2020AntimicrobialSynthesized new pyridazinone derivatives that showed strong antibacterial activity against Gram-positive bacteria .
Murty et al., 2010AntihypertensiveDeveloped compounds with significant blood pressure-lowering effects comparable to standard treatments .

作用機序

The mechanism of action of 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, leading to anticancer activity. The exact molecular targets and pathways depend on the specific biological context and the substituents present on the pyridazinone core.

類似化合物との比較

Structural and Functional Group Variations

The pharmacological profile of pyridazinones is highly dependent on substituents at position 5. Below is a comparative analysis:

Table 1: Key 6-Substituted Pyridazinones and Their Bioactivities
Compound Name Substituent at Position 6 Bioactivity Reference (Evidence ID)
6-[(1-Methylpropyl)amino]- (Target) sec-Butylamino (aliphatic amine) Hypothesized: Anti-inflammatory, cardiovascular (extrapolated from SAR) N/A
Zardaverine 4-Difluoromethoxy-3-methoxyphenyl PDE III/IV inhibition
MCI-154 4-(4'-Pyridylaminophenyl) Cardiotonic, antiplatelet aggregation
RS-57067 Benzyl (3-O-substituted) Selective COX inhibition
6-[4-(2-Fluorophenyl)piperazinyl]- 2-Fluorophenylpiperazine Analgesic, anti-inflammatory
6-(2',4'-Dichlorophenyl)- 2,4-Dichlorophenyl Anticonvulsant (ED₅₀: 15 mg/kg)
Key Observations :
  • Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., Zardaverine’s difluoromethoxyphenyl) enhance interactions with enzymes like PDEs through π-π stacking and hydrogen bonding . In contrast, the target’s sec-butylamino group may favor hydrophobic interactions or modulate solubility.
  • Electron-Withdrawing Groups : Dichlorophenyl derivatives () show potent anticonvulsant activity due to electron-withdrawing Cl atoms, which increase hydrophobicity (logP) and membrane penetration. The sec-butyl group lacks such effects, suggesting divergent therapeutic applications .
  • Piperazine Derivatives : Fluorophenylpiperazinyl substitutions (e.g., compound 21 in ) exhibit COX-independent anti-inflammatory activity, likely due to amine-mediated receptor interactions. The target’s secondary amine could mimic this behavior but with altered steric effects .

Pharmacodynamic and Pharmacokinetic Profiles

Anti-Inflammatory Activity :
  • Target vs. RS-57067: RS-57067 (benzyl-substituted pyridazinone) inhibits COX-2 selectively (IC₅₀: 0.1 µM) . The sec-butylamino group in the target may reduce COX affinity but enhance non-COX pathways (e.g., PDE inhibition) due to its bulkier structure.
  • SAR Trend : Piperazine-linked derivatives (e.g., compound 21 in ) show efficacy comparable to indomethacin, suggesting that nitrogen-containing substituents at position 6 are critical for anti-inflammatory activity .
Cardiovascular Effects :
  • Target vs. MCI-154: MCI-154, a dihydropyridazinone with a pyridylaminophenyl group, inhibits platelet aggregation (IC₅₀: 0.36 µM) . The target’s aliphatic amine may lack the planar geometry required for PDE4 binding but could exhibit vasorelaxant properties akin to 6-(4-chlorophenyl) derivatives ().
Anticonvulsant Activity :
  • Target vs. 6-(2',4'-Dichlorophenyl)-: Dichlorophenyl derivatives achieve ED₅₀ values of 15 mg/kg in MES tests, driven by high hydrophobicity (π = 1.5) .

Physicochemical and Structural Comparisons

Table 2: Structural and Physicochemical Parameters
Parameter Target Compound Zardaverine 6-(2',4'-Dichlorophenyl)-
Molecular Weight ~209 g/mol* 280.22 g/mol 243.09 g/mol
logP (Predicted) ~1.5 (moderate) 2.8 (high) 3.2 (high)
Hydrogen Bond Donors 2 (NH, CONH) 1 (CONH) 1 (CONH)
Dihedral Angle (Ring vs. Substituent) Flexible (alkyl chain) 4.9° (near planar) 18.0° (non-planar)

*Estimated based on similar structures ().

Crystal Packing and Stability :

Zardaverine’s planar structure is stabilized by N1-H1···O3 hydrogen bonds, enabling dimerization and stable crystal packing . The target’s sec-butyl group may disrupt such interactions, reducing crystallinity but improving solubility.

生物活性

3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- is a compound belonging to the pyridazinone class, which has garnered attention for its diverse biological activities. Pyridazinones are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- through various studies and findings.

The biological activity of 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process, thus reducing inflammation. Additionally, it may interact with DNA and other cellular mechanisms leading to anticancer activity. The specific pathways influenced by this compound depend on its structural characteristics and the biological context in which it is studied.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyridazinones. For instance, a screening of pyridazinone derivatives revealed that some compounds effectively inhibited lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in monocytic cells. This suggests that 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- could serve as a potential anti-inflammatory agent by modulating inflammatory pathways .

Antimicrobial Activity

The antimicrobial efficacy of pyridazinone compounds has been documented extensively. For example, derivatives of pyridazine have shown promising results against various bacterial strains. In a study assessing antimicrobial activity through disk diffusion methods, several pyridazine derivatives exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. This positions 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- as a candidate for further exploration in antimicrobial therapies .

Anticancer Properties

Research indicates that pyridazinones may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to interact with cellular DNA suggests potential applications in cancer treatment strategies. Studies have shown that certain pyridazinones can inhibit cell proliferation in various cancer cell lines .

Comparative Analysis with Related Compounds

To understand the unique properties of 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-, it is beneficial to compare it with other similar compounds:

Compound NameKey FeaturesBiological Activity
3(2H)-Pyridazinone, 6-amino- Lacks isobutyl groupDifferent biological activities
3(2H)-Pyridazinone, 6-[(1-ethylpropyl)amino]- Ethyl group instead of methylVaries pharmacokinetic properties
3(2H)-Pyridazinone, 6-[(1-methylpropyl)hydroxy]- Hydroxy group instead of aminoDifferent chemical reactivity

This table illustrates how variations in substituents can lead to distinct biological activities among pyridazinones.

Case Studies

Case Study 1: Anti-inflammatory Screening
In a comprehensive study involving a library of pyridazinones, researchers identified several compounds that inhibited NF-κB activity and reduced IL-6 production in human monocytic cells. This study underscores the potential of pyridazinones like 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- as therapeutic agents for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyridazine derivatives found that specific compounds demonstrated strong inhibition against multiple bacterial strains. The results suggested that modifications at the 6-position could enhance antimicrobial efficacy, indicating a promising avenue for developing new antibiotics based on this scaffold .

Q & A

Q. What are the common synthetic routes for 6-[(1-methylpropyl)amino]-3(2H)-pyridazinone derivatives?

Methodological Answer: The synthesis typically involves condensation reactions using glyoxylic acid, hydrazine hydrate, and substituted acetophenones, followed by alkylation or functionalization. For example:

  • Step 1: Condensation of glyoxylic acid with hydrazine hydrate and substituted acetophenones yields 6-aryl-3(2H)-pyridazinone scaffolds .
  • Step 2: Alkylation at the N-2 position using ethyl bromoacetate or bromopropionate under reflux with K₂CO₃ in acetone introduces side chains .
  • Step 3: Hydrolysis of ester intermediates (e.g., with HCl) generates carboxylic acid derivatives, which are further modified via amidation or coupling reactions .
  • Key Tip: Recrystallization from methanol-water mixtures ensures purity, as demonstrated in antihypertensive derivative synthesis .

Q. How does the crystal structure of pyridazinone derivatives influence their biological activity?

Methodological Answer: Crystallographic studies reveal that non-planar conformations and hydrogen-bonded dimers impact receptor binding. For instance:

  • The N1-H1···O3 hydrogen bond stabilizes near-planar geometry (torsion angle: 4.9°), critical for PDE4 inhibition .
  • Dimer formation via N1-H1···O3 interactions (bond length: 1.887 Å, angle: 174.04°) enhances molecular stability and influences packing in enzyme active sites .
  • Experimental Design: Use single-crystal X-ray diffraction (109 K) to resolve conformational states (e.g., three occupancies in PDE4D-Zardaverine complexes) .

Q. What pharmacological activities are associated with 3(2H)-pyridazinone derivatives?

Methodological Answer: Key activities include:

  • Cardiotonic Effects: PDE III/IV inhibition (e.g., Zardaverine) increases cAMP/cGMP levels, enhancing myocardial contraction .
  • Antiplatelet Activity: Derivatives like MCI-154 inhibit human platelet aggregation (IC₅₀: 0.03–0.36 μM) via PDE modulation .
  • Analgesic/Anti-inflammatory Effects: 2-Acetamide/propanamide substituents reduce writhing in benzoquinone-induced models .
  • Assay Note: Use in vitro platelet-rich plasma (PRP) assays for antiplatelet screening and rodent writhing tests for analgesia .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of pyridazinones for PDE4 inhibition?

Methodological Answer:

  • Core Modifications: A 6-aryl group (e.g., 4-difluoromethoxy-3-methoxyphenyl) enhances PDE4D binding by stabilizing hydrophobic interactions .
  • Side Chain Engineering: N-2 alkylation with carbostyril or thioamide groups improves selectivity (e.g., 48, 49 in antiulcer agents) .
  • Conformational Analysis: High-resolution crystallography (1.54 Å) identifies three occupancies (A:47%, B:33%, C:20%) in PDE4D complexes, guiding substituent placement .
  • Data-Driven Strategy: Compare IC₅₀ values across analogs (e.g., MCI-154 vs. 97a-h) to prioritize substituents .

Q. What experimental models are used to evaluate the antiplatelet activity of pyridazinone derivatives?

Methodological Answer:

  • In Vitro: Human PRP assays with ADP/collagen agonists measure aggregation inhibition (IC₅₀) .
  • In Vivo: Thrombosis models (e.g., FeCl₃-induced arterial injury in rodents) assess clot formation delay.
  • Mechanistic Insight: Pair with PDE activity assays (e.g., cAMP hydrolysis) to confirm target engagement .

Q. How to address contradictions in biological activity data across different pyridazinone derivatives?

Methodological Answer:

  • Source Analysis: Verify purity via HPLC and crystallography (e.g., Rgt(F) < 0.033 for structural accuracy) .
  • Model Variability: Standardize assay conditions (e.g., agonist concentration, species-specific platelet sources) .
  • SAR Reassessment: Use molecular docking to differentiate binding modes of low-activity analogs (e.g., 97b-e vs. 97a) .

Q. What methodological considerations are critical in designing pyridazinone derivatives with dual cardiotonic and antiplatelet effects?

Methodological Answer:

  • Hybrid Scaffolds: Integrate 6-(4-aminophenyl) groups (cardiotonic) with chloroacetamido side chains (antiplatelet) .
  • Dosage Balance: Optimize logP (e.g., 2.5–3.5) to balance PDE affinity (cardiotonic) and platelet membrane permeability .
  • In Vivo Testing: Use Langendorff heart models for inotropic effects and tail-bleeding assays for hemostatic safety .

Q. How does hydrogen bonding in pyridazinone derivatives affect their molecular packing and stability?

Methodological Answer:

  • Dimer Formation: N1-H1···O3 bonds (distance: 1.887 Å) create planar layers, enhancing thermal stability (TGA: 411–500°C in polymers) .
  • Solubility Impact: Short contacts (e.g., O3···H12: 2.23 Å) reduce aqueous solubility but improve crystallinity for X-ray analysis .

Q. What are the challenges in achieving enantiomeric purity during pyridazinone synthesis?

Methodological Answer:

  • Chiral Centers: Use asymmetric hydrogenation (e.g., Raney Ni at 45–50°C) for 5-methyl-4,5-dihydro analogs .
  • Resolution Methods: Chiral HPLC or enzymatic separation (e.g., lipase-mediated hydrolysis) for R/S isomers .
  • Quality Control: Monitor enantiomeric excess (ee) via circular dichroism or NMR with chiral shift reagents .

Q. How to integrate computational modeling in predicting pyridazinone interactions with PDE isoforms?

Methodological Answer:

  • Docking Workflow: Align pyridazinone conformers (A/B/C) with PDE4D crystal structures (PDB: 1XMU) using AutoDock Vina .
  • Free Energy Calculations: MM-GBSA scoring identifies high-occupancy conformers (e.g., A:47%) for lead optimization .
  • Validation: Compare predicted binding poses with experimental electron density maps (2.9 Å resolution) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。